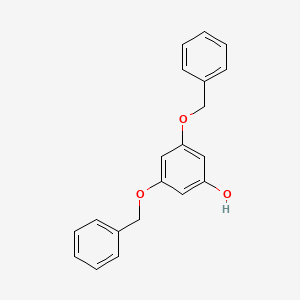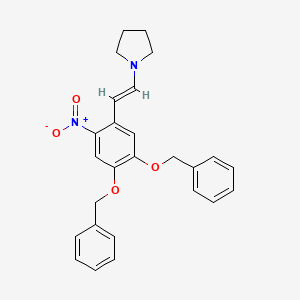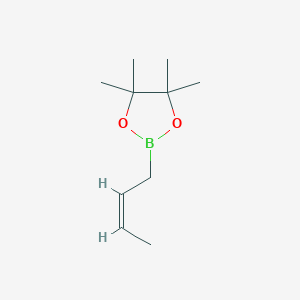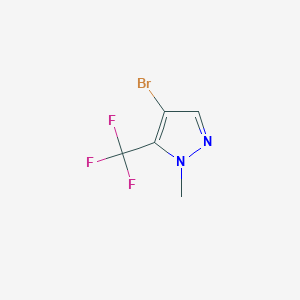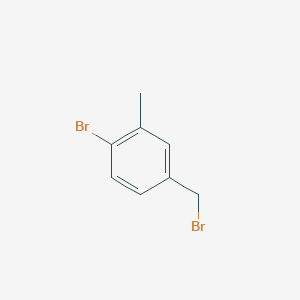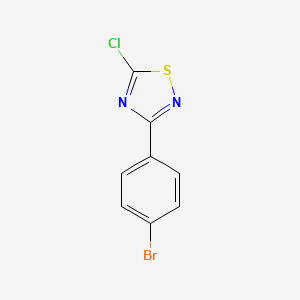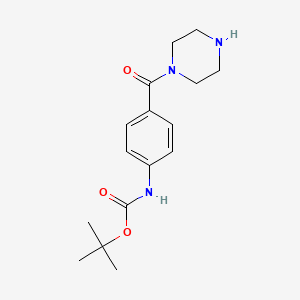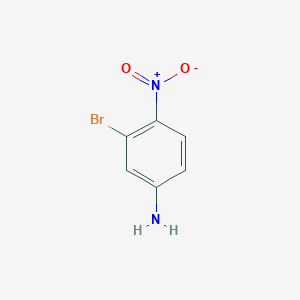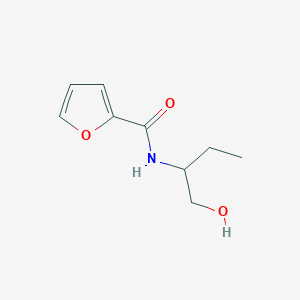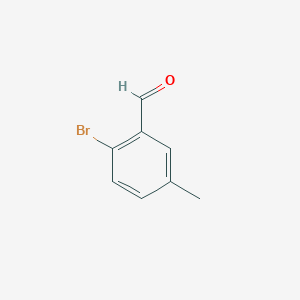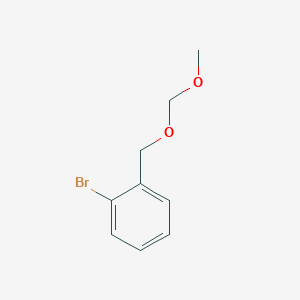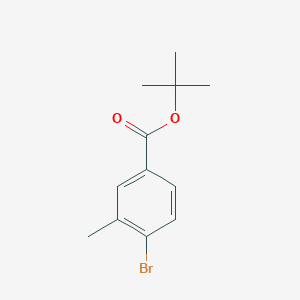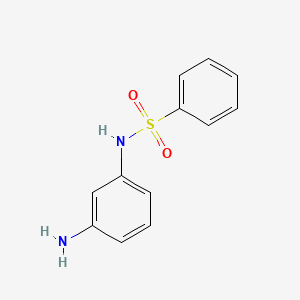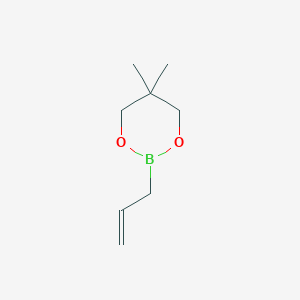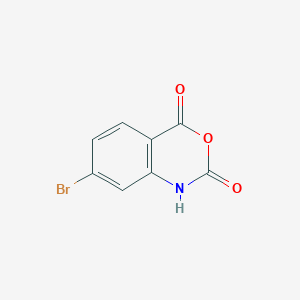
4-Bromoisatoic anhydride
概要
説明
4-Bromoisatoic anhydride is an organic compound with the molecular formula C8H4BrNO3 and a molecular weight of 242.03 g/mol . It is a derivative of isatoic anhydride, characterized by the presence of a bromine atom at the fourth position of the benzene ring. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoisatoic anhydride typically involves the reaction of 2-amino-5-bromobenzoic acid with phosgene or its derivatives such as triphosgene or ethyl chloroformate . The reaction is carried out in an organic solvent like dichloromethane, with the addition of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at elevated temperatures (50-55°C) for a few hours to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of hazardous reagents like phosgene.
化学反応の分析
Types of Reactions: 4-Bromoisatoic anhydride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or amines can be used in the presence of a base.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the anhydride group.
Cyclization Reactions: Catalysts such as Lewis acids can be employed to promote cyclization.
Major Products Formed:
Substitution Reactions: Products include substituted isatoic anhydrides.
Hydrolysis: Products are 2-amino-5-bromobenzoic acid and related derivatives.
Cyclization Reactions: Various heterocyclic compounds are formed depending on the reaction conditions and reagents used.
科学的研究の応用
4-Bromoisatoic anhydride is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and as a precursor for biologically active compounds.
Medicine: Research involves its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Bromoisatoic anhydride involves its reactivity towards nucleophiles due to the electron-withdrawing effect of the bromine atom and the anhydride group. This makes it a versatile intermediate in organic synthesis, enabling the formation of various derivatives through nucleophilic substitution and cyclization reactions .
類似化合物との比較
Isatoic Anhydride: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromoisatoic Anhydride: Similar structure but with the bromine atom at the fifth position, leading to different reactivity patterns.
N-Substituted Isatoic Anhydrides: These compounds have various substituents on the nitrogen atom, affecting their chemical properties and applications.
Uniqueness: 4-Bromoisatoic anhydride is unique due to the specific positioning of the bromine atom, which enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules and biologically active compounds .
特性
IUPAC Name |
7-bromo-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGHWWQDMPEMKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467990 | |
| Record name | 4-Bromoisatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76561-16-5 | |
| Record name | 4-Bromoisatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
